spectroscopic data (NMR, IR, Mass) for [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol
spectroscopic data (NMR, IR, Mass) for [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol
An In-Depth Technical Guide to the Spectroscopic Characterization of [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol
Abstract
This technical guide provides a comprehensive framework for the spectroscopic analysis of [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol, a heterocyclic compound incorporating key structural motifs relevant to medicinal chemistry and drug discovery. Isoxazole derivatives are known for a wide spectrum of biological activities, and the inclusion of a fluorophenyl group can significantly modulate pharmacokinetic and pharmacodynamic properties.[1] This document outlines detailed methodologies for nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) as applied to this target molecule. As explicit experimental data for this specific compound is not widely published, this guide synthesizes predictive data based on established spectroscopic principles and data from analogous structures. It is designed to serve as an authoritative resource for researchers, scientists, and drug development professionals, enabling them to anticipate, acquire, and interpret the spectroscopic data necessary for the unambiguous structural elucidation and purity assessment of this compound and its derivatives.
Introduction: The Scientific Rationale
The structural confirmation of any novel chemical entity is the bedrock of chemical and pharmaceutical research. Spectroscopic techniques provide a non-destructive window into the molecular architecture, revealing the precise arrangement of atoms and functional groups. For a molecule like [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol, a multi-faceted spectroscopic approach is not merely procedural but essential for validating its identity.
-
NMR Spectroscopy elucidates the carbon-hydrogen framework, providing detailed information about the chemical environment, connectivity, and stereochemistry of each atom.
-
IR Spectroscopy serves as a rapid and effective tool for identifying the presence of key functional groups, such as the hydroxyl (-OH) group and the aromatic rings.
-
Mass Spectrometry provides the exact molecular weight and offers crucial clues about the molecule's structure through its fragmentation patterns.
This guide explains the causality behind the predicted spectral features and provides robust, self-validating protocols for their experimental acquisition.
Proposed Synthesis and Purification
To understand the context of characterization, we first propose a plausible synthetic route. A common and effective method for constructing the 1,2-oxazole (isoxazole) ring is through a [3+2] cycloaddition reaction.[2] This involves the reaction of a nitrile oxide with an alkyne.
Experimental Protocol: Synthesis
-
Step 1: Oxime Formation. 2-Fluorobenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in an aqueous ethanol solution to form 2-fluorobenzaldehyde oxime.
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Step 2: Nitrile Oxide Generation. The oxime is then chlorinated using a reagent like N-chlorosuccinimide (NCS) in a solvent such as dimethylformamide (DMF) to generate the corresponding hydroximoyl chloride in situ.
-
Step 3: [3+2] Cycloaddition. Triethylamine is added to the reaction mixture to eliminate HCl from the hydroximoyl chloride, forming the reactive 2-fluorobenzonitrile oxide intermediate. This intermediate immediately undergoes a cycloaddition reaction with propargyl alcohol (an alkyne) to yield the target molecule, [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol.
-
Purification. The crude product is purified via column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure compound.
Visualization: Synthetic Workflow
Caption: Proposed synthesis via a [3+2] cycloaddition pathway.
Structural Elucidation by NMR Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution.[3] For our target compound, we will analyze both ¹H and ¹³C NMR spectra.
Molecular Structure with Atom Numbering
Caption: Structure of the target molecule with atom numbering for NMR.
¹H NMR Spectroscopy: Proton Environment Analysis
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|---|
| 1 | ~7.20 - 7.40 | m | - | 4H | Ar-H (Fluorophenyl) |
| 4 | ~6.50 | s | - | 1H | Oxazole-H |
| 5 | ~5.30 | s | - | 2H | -O-CH₂ -Ar |
| 7 | ~4.80 | d | ~5.5 | 2H | -CH₂ -OH |
| 8 | ~2.50 | t | ~5.5 | 1H | -CH -OH |
Causality and Interpretation:
-
Aromatic Protons (1): The protons on the 2-fluorophenyl ring are expected to appear in the typical aromatic region (7.0-8.0 ppm). Due to coupling with each other and with the fluorine atom, they will present as a complex multiplet (m).[4]
-
Oxazole Proton (4): The single proton on the isoxazole ring is in a unique electronic environment and is not coupled to other protons, thus it should appear as a sharp singlet (s). Its position is downfield due to the influence of the heterocyclic ring.
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Methylene Protons (5 & 7): The two CH₂ groups are diastereotopic. The protons of the phenoxymethyl group (5) are deshielded by the adjacent oxygen and the aromatic system, appearing as a singlet around 5.30 ppm. The methanol CH₂ protons (7) are adjacent to a hydroxyl group and will appear as a doublet (d) due to coupling with the hydroxyl proton (8).[5][6]
-
Hydroxyl Proton (8): The hydroxyl proton's chemical shift is variable and depends on concentration and solvent. It will couple with the adjacent CH₂ group, appearing as a triplet (t). This peak can be confirmed by a D₂O exchange experiment, where it would disappear.
Protocol for ¹H NMR Data Acquisition:
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire the spectrum at room temperature using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
¹³C NMR Spectroscopy: Carbon Backbone Analysis
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Atom Number | Predicted Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| 9 | ~170.0 | C -5 (Oxazole) |
| 10 | ~160.0 | C -3 (Oxazole) |
| 11 | ~158.0 (d, J ≈ 250 Hz) | C -F (Aromatic) |
| 12-15 | ~115.0 - 132.0 | Ar-C |
| 4 | ~102.0 | C -4 (Oxazole) |
| 5 | ~62.0 | -O-C H₂-Ar |
| 7 | ~56.0 | -C H₂-OH |
Causality and Interpretation:
-
Oxazole Carbons (9, 10, 4): The carbons of the isoxazole ring are significantly deshielded and appear far downfield. C-5 (9) and C-3 (10) are adjacent to heteroatoms, making them the most downfield.
-
Aromatic Carbons (11-15): The carbons of the fluorophenyl ring will appear in the 115-160 ppm range. The carbon directly bonded to fluorine (11) will show a large coupling constant (¹JCF ≈ 250 Hz), appearing as a doublet in a coupled spectrum.
-
Aliphatic Carbons (5, 7): The two sp³ hybridized carbons appear in the upfield region. The carbon of the phenoxymethyl group (5) is slightly more deshielded than the methanol carbon (7) due to its proximity to the aromatic ring.
Protocol for ¹³C NMR Data Acquisition:
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (~20-30 mg) may be required for better signal-to-noise.
-
Acquisition: Acquire a proton-decoupled spectrum to simplify the signals to singlets for each carbon. A larger number of scans is necessary due to the low natural abundance of ¹³C.
Functional Group Analysis by IR Spectroscopy
IR spectroscopy is ideal for the rapid confirmation of key functional groups by identifying their characteristic vibrational frequencies.[7][8]
Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| 3400 - 3200 | Broad, Strong | O-H stretch | Alcohol (-OH) |
| 3100 - 3000 | Medium | C-H stretch | Aromatic (sp² C-H) |
| 2950 - 2850 | Medium | C-H stretch | Aliphatic (sp³ C-H) |
| 1620 - 1580 | Medium-Strong | C=N stretch | Isoxazole ring |
| 1500 - 1400 | Strong | C=C stretch | Aromatic ring |
| 1250 - 1200 | Strong | C-O stretch | Aryl ether |
| 1180 - 1100 | Strong | C-F stretch | Fluoroaromatic |
| 1080 - 1030 | Strong | C-O stretch | Primary alcohol |
Interpretation: The most diagnostic peaks are the broad O-H stretch confirming the alcohol, the C=N stretch characteristic of the isoxazole ring, and the strong C-F stretch confirming the fluorinated substituent.[9][10]
Protocol for IR Data Acquisition:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.
-
Acquisition: Record the spectrum using an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be taken first and subtracted from the sample spectrum.
Molecular Weight and Fragmentation by Mass Spectrometry
Mass spectrometry determines the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and structural fragments.[11]
Predicted Mass Spectrum Data (Electron Ionization - EI)
-
Molecular Formula: C₁₀H₈FNO₂
-
Exact Mass: 193.0539
-
Molecular Ion Peak (M⁺): m/z = 193
Plausible Fragmentation Pathway: The isoxazole ring is known to undergo characteristic cleavage upon ionization.[12] A likely fragmentation pathway involves the initial loss of the hydroxymethyl group, followed by cleavage of the heterocyclic ring.
Caption: A plausible EI fragmentation pathway for the target molecule.
Interpretation:
-
Molecular Ion (m/z 193): The peak at the highest m/z value corresponds to the intact molecule that has lost one electron. This peak confirms the molecular weight.[13][14]
-
Key Fragments: The presence of a peak at m/z 162 (loss of the methanol group) and a prominent peak at m/z 111 (corresponding to the 2-fluorophenoxy cation) would be strong evidence for the proposed structure.
Protocol for Mass Spectrometry Data Acquisition:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid.
-
Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation.
-
Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Record the abundance of ions at each m/z value to generate the mass spectrum.
Conclusion
The comprehensive analysis using NMR, IR, and Mass Spectrometry provides a self-validating system for the structural confirmation of [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol. The predicted data in this guide serves as a benchmark for researchers. Experimental verification of these spectral features—the specific proton and carbon chemical shifts and couplings in NMR, the characteristic vibrational bands in IR, and the molecular ion and fragmentation pattern in MS—will collectively provide unambiguous proof of the compound's identity and purity, which is a critical step in any drug discovery or materials science endeavor.
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